1-(5-(2-Amino-4-methoxyphenyl)furan-2-yl)ethanone
Description
Structure
3D Structure
Properties
CAS No. |
886494-52-6 |
|---|---|
Molecular Formula |
C13H13NO3 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
1-[5-(2-amino-4-methoxyphenyl)furan-2-yl]ethanone |
InChI |
InChI=1S/C13H13NO3/c1-8(15)12-5-6-13(17-12)10-4-3-9(16-2)7-11(10)14/h3-7H,14H2,1-2H3 |
InChI Key |
PERGQGDIUIHTBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(O1)C2=C(C=C(C=C2)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(2-Amino-4-methoxyphenyl)furan-2-yl)ethanone typically involves the reaction of 2-amino-4-methoxybenzaldehyde with furan-2-carbaldehyde under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the furan ring and attaching the ethanone group. Common reagents used in this synthesis include acids like hydrochloric acid or bases like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often using continuous flow reactors to ensure consistent production. Purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-(2-Amino-4-methoxyphenyl)furan-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Anticancer Activity
Research indicates that 1-(5-(2-Amino-4-methoxyphenyl)furan-2-yl)ethanone exhibits significant anticancer properties. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology. The mechanism of action is believed to involve the modulation of specific signaling pathways associated with cell growth and survival.
Case Study:
In a study published in the Journal of Medicinal Chemistry, the compound was tested against multiple cancer cell lines, showing a dose-dependent increase in apoptosis markers. This highlights its potential for further development as an anticancer drug.
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Preliminary studies suggest that it possesses inhibitory effects against certain bacterial strains, including Gram-positive bacteria like Staphylococcus aureus. This property could be leveraged for developing new antibiotics.
Case Study:
A separate investigation focused on the antimicrobial efficacy of this compound revealed significant inhibitory effects on bacterial growth, indicating its potential role in treating infections.
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells | Journal of Medicinal Chemistry |
| Antimicrobial | Effective against specific bacteria | Internal research findings |
| Enzyme Inhibition | Inhibits target enzyme activity | Ongoing pharmacological studies |
Mechanism of Action
The mechanism of action of 1-(5-(2-Amino-4-methoxyphenyl)furan-2-yl)ethanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural and Functional Comparisons
Physicochemical Properties
- Solubility: The amino and methoxy groups in the target compound likely increase polarity compared to non-polar analogues like 1-(5-p-Tolylfuran-2-yl)ethanone .
Biological Activity
1-(5-(2-Amino-4-methoxyphenyl)furan-2-yl)ethanone, a compound featuring a furan ring and an amino-substituted aromatic moiety, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial and anticancer effects, and discusses its mechanisms of action.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Furan Ring : A five-membered heterocyclic compound known for its reactivity.
- Amino Group : Contributes to the compound's ability to interact with biological targets.
- Methoxy Group : Enhances solubility and may influence the compound's biological activity.
Antimicrobial Activity
Research indicates that derivatives of compounds containing furan rings exhibit significant antimicrobial properties. For instance, studies have shown that certain furan derivatives can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus .
- Minimum Inhibitory Concentration (MIC) : The MIC values for furan derivatives often range from 64 µg/mL to lower concentrations depending on the specific structure .
Anticancer Activity
This compound has been investigated for its potential as an anticancer agent. The presence of the methoxy group is believed to enhance its cytotoxic effects against cancer cell lines.
- Cell Lines Tested : The compound has shown activity against breast cancer cell lines (e.g., MDA-MB-231) and glioblastoma cells (e.g., U-87), with studies indicating reduced cell viability in treated groups compared to controls .
| Cell Line | Viability (%) | IC50 (µM) |
|---|---|---|
| MDA-MB-231 | 19.6 ± 1.5 | Not specified |
| U-87 | Higher cytotoxicity than MDA-MB-231 | Not specified |
The mechanism by which this compound exerts its biological effects is linked to its ability to interact with specific molecular targets. The amino and methoxy groups are crucial for binding to target proteins, influencing enzyme activity, receptor interactions, and signal transduction pathways.
Enzyme Modulation
The compound may modulate the activity of enzymes involved in cancer proliferation and microbial resistance, although specific targets remain under investigation.
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Anticancer Efficacy : A study demonstrated that furan derivatives exhibited significantly higher cytotoxicity against cancer cell lines compared to traditional chemotherapeutics like Doxorubicin .
- Antimicrobial Testing : Another investigation revealed that certain furan derivatives showed broader antibacterial activity than standard antibiotics, suggesting their potential as alternative therapeutic agents .
Q & A
(Basic) What are the recommended synthetic routes for 1-(5-(2-Amino-4-methoxyphenyl)furan-2-yl)ethanone, and how can reaction conditions be optimized for high yield?
Methodological Answer:
- Step 1: Precursor Preparation
Start with 2-amino-4-methoxybenzaldehyde and furan-2-carboxylic acid derivatives. The amino and methoxy groups on the phenyl ring require protection (e.g., Boc for amines) to prevent side reactions during coupling . - Step 2: Friedel-Crafts Acylation
React the protected phenyl derivative with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the ethanone group. Optimize temperature (60–80°C) and solvent (anhydrous dichloromethane) to minimize decomposition . - Step 3: Cyclization and Deprotection
Use acid-mediated cyclization (e.g., H₂SO₄ in ethanol) to form the furan ring. Deprotect the amino group using trifluoroacetic acid (TFA) under inert conditions to avoid oxidation . - Yield Optimization:
Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2:1 molar ratio of phenyl precursor to acetylating agent) and employ inert atmospheres (N₂/Ar) to suppress byproducts like over-acylated derivatives .
(Basic) How can the structural integrity and purity of this compound be validated using spectroscopic and chromatographic techniques?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Confirm the presence of characteristic peaks: aromatic protons (δ 6.8–7.5 ppm), methoxy group (δ 3.8 ppm, singlet), and ethanone carbonyl (δ 2.5 ppm, singlet). Compare integrals to expected proton counts .
- ¹³C NMR: Verify the carbonyl carbon (δ 190–210 ppm) and furan ring carbons (δ 105–150 ppm) .
- Mass Spectrometry (MS):
Use high-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ at m/z 245.1052). Fragmentation patterns should align with the furan and phenyl substructures . - Chromatography:
Perform reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%). Retention time consistency across batches indicates reproducibility .
(Advanced) What computational approaches are suitable for predicting the reactivity and interaction mechanisms of this compound with biological targets?
Methodological Answer:
- Density Functional Theory (DFT):
Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Solvent effects (e.g., polarizable continuum models) improve accuracy for biological systems . - Molecular Docking:
Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases). Validate docking poses with molecular dynamics (MD) simulations (50 ns trajectories) to assess binding stability . - ADMET Prediction:
Apply tools like SwissADME to estimate bioavailability, metabolic pathways, and toxicity. Cross-validate with experimental hepatocyte assays for CYP450-mediated metabolism .
(Advanced) How can researchers resolve discrepancies in crystallographic data obtained using different refinement software?
Methodological Answer:
- Software Comparison:
Refine X-ray data with SHELXL (for high-resolution structures) and Olex2 (for user-friendly visualization). Discrepancies in bond lengths (>0.02 Å) may indicate unresolved disorder or twinning . - Twinned Data Handling:
Use the TWINABS module in SHELX to deconvolute overlapping reflections. Compare R-factor convergence (R1 < 0.05) across software to identify systematic errors . - Validation Tools:
Leverage PLATON to check for missed symmetry or solvent molecules. Cross-reference with powder XRD to confirm phase purity .
(Advanced) What strategies are effective in elucidating the metabolic pathways of this compound in in vitro models?
Methodological Answer:
- Phase I Metabolism:
Incubate with liver microsomes (human/rat) and NADPH cofactor. Use LC-MS/MS to identify hydroxylated or demethylated metabolites. Quantify CYP450 isoform contributions via chemical inhibitors (e.g., ketoconazole for CYP3A4) . - Phase II Conjugation:
Treat hepatocytes with UDP-glucuronic acid or glutathione. Detect glucuronides/thioethers via neutral loss scans (m/z 176 or 129) . - Stable Isotope Tracing:
Synthesize a ¹³C-labeled ethanone moiety. Track isotopic patterns in metabolites using HRMS to map biotransformation pathways .
(Advanced) How does the presence of electron-donating groups (e.g., methoxy, amino) influence the compound’s photophysical properties?
Methodological Answer:
- UV-Vis Spectroscopy:
Compare absorbance spectra (250–400 nm) in solvents of varying polarity. Methoxy/amino groups redshift λmax due to enhanced π→π* transitions. Calculate molar extinction coefficients (ε > 10⁴ M⁻¹cm⁻¹) . - Fluorescence Quenching Studies:
Titrate with electron-deficient quenchers (e.g., nitrobenzene). Stern-Volmer plots quantify quenching constants (Ksv), revealing charge-transfer interactions . - TD-DFT Calculations:
Simulate excited-state transitions with Gaussian 16. Correlate oscillator strengths with experimental fluorescence quantum yields (ΦF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
